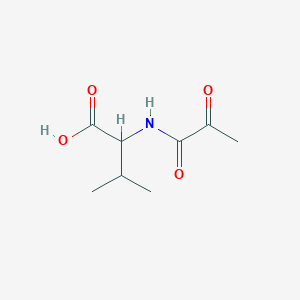
L-Valine, N-(1,2-dioxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-(1,2-dioxopropyl)- is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of a 1,2-dioxopropyl group attached to the nitrogen atom of L-valine. L-valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The modification with a 1,2-dioxopropyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(1,2-dioxopropyl)- typically involves the reaction of L-valine with a suitable reagent that introduces the 1,2-dioxopropyl group. One common method involves the use of thionyl chloride and absolute methanol to form L-valine methyl ester hydrochloride, which can then be reacted with a 1,2-dioxopropyl reagent under controlled conditions . The reaction conditions often include low temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-Valine, N-(1,2-dioxopropyl)- may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of L-valine, which can then be chemically modified to introduce the 1,2-dioxopropyl group. The process involves multiple steps, including fermentation, extraction, purification, and chemical modification .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(1,2-dioxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the 1,2-dioxopropyl group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction may produce reduced forms with altered functional groups. Substitution reactions can result in a variety of derivatives with different chemical properties .
Scientific Research Applications
L-Valine, N-(1,2-dioxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of L-Valine, N-(1,2-dioxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may activate signaling pathways like the PI3K/Akt1 pathway, which plays a role in cell growth and survival . Additionally, it can inhibit the activity of certain enzymes, leading to changes in metabolic flux and cellular responses .
Comparison with Similar Compounds
L-Valine, N-(1,2-dioxopropyl)- can be compared with other similar compounds, such as:
L-Valine: The parent amino acid, which lacks the 1,2-dioxopropyl modification.
L-Valine, N-(1,2-dioxopropyl)-, methyl ester: A methyl ester derivative with different chemical properties.
L-Valine, N-(1,2-dioxopropyl)-, 2-methylpropyl ester: Another ester derivative with a 2-methylpropyl group
These compounds share some structural similarities but differ in their chemical properties and biological activities
Properties
CAS No. |
875894-42-1 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13) |
InChI Key |
FTQUAYQUFJDVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















